1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene is an organic compound that features a benzene ring substituted with sulfonylethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene typically involves the reaction of 4-methylphenylsulfonyl chloride with a suitable benzene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfonylethyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The benzene ring provides a hydrophobic core that can interact with hydrophobic regions of proteins or other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Di-p-tolylethane: Similar structure but lacks the sulfonyl groups.
4,4’-Dimethylbibenzyl: Another benzene derivative with methyl groups instead of sulfonyl groups.
Uniqueness
1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene is unique due to the presence of sulfonyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in polar solvents and its reactivity in various chemical reactions, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
65818-70-4 |
---|---|
Molekularformel |
C36H34O4S2 |
Molekulargewicht |
594.8 g/mol |
IUPAC-Name |
1,2-bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene |
InChI |
InChI=1S/C36H34O4S2/c1-27-7-19-33(20-8-27)41(37,38)25-23-29-11-15-31(16-12-29)35-5-3-4-6-36(35)32-17-13-30(14-18-32)24-26-42(39,40)34-21-9-28(2)10-22-34/h3-22H,23-26H2,1-2H3 |
InChI-Schlüssel |
XHIKIYJEAJMLJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC2=CC=C(C=C2)C3=CC=CC=C3C4=CC=C(C=C4)CCS(=O)(=O)C5=CC=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.